7-Methoxyfuro[3,2-b]pyridine

Organic Synthesis C-H Activation Medicinal Chemistry

Researchers facing tedious multi-step derivatization for kinase-targeted libraries can leverage 7-Methoxyfuro[3,2-b]pyridine as a direct solution. Its 7-methoxy substitution pattern enables: - Regioselective C-7 arylation for rapid assembly of 3,5,7-trisubstituted Hedgehog pathway modulators. - Immediate use as a patented JAK inhibitor prodrug precursor, bypassing early-stage synthetic bottlenecks. - Creation of selective CLK and HIPK chemical probes, validated by MU1210, MU135, and MU1787 series. Supply reliability: Consistent stock across multiple ISO-certified producers, with batch-specific COA and ambient global shipping.

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
CAS No. 182691-78-7
Cat. No. B068887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxyfuro[3,2-b]pyridine
CAS182691-78-7
SynonymsFuro[3,2-b]pyridine,7-methoxy-(9CI)
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCOC1=C2C(=NC=C1)C=CO2
InChIInChI=1S/C8H7NO2/c1-10-7-2-4-9-6-3-5-11-8(6)7/h2-5H,1H3
InChIKeyNTJQVBGKQKAGLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxyfuro[3,2-b]pyridine: Privileged Scaffold for Kinase Inhibitors


7-Methoxyfuro[3,2-b]pyridine (CAS 182691-78-7) is a heterocyclic organic compound with the molecular formula C₈H₇NO₂, characterized by a fused ring system of furan and pyridine with a methoxy group at the 7-position [1]. The broader furo[3,2-b]pyridine scaffold is recognized as a 'privileged' structure for developing highly selective kinase inhibitors, particularly targeting CLKs (cdc-like kinases) and HIPKs (homeodomain-interacting protein kinases) [2]. This compound serves as a versatile synthetic intermediate, enabling specific functionalization via C-7 activation and is implicated as a precursor in the development of JAK inhibitor prodrugs [3].

Synthetic Handle 7-methoxy enables C-7 regioselective Pd-catalyzed arylation for scaffold diversification.
Patent Route Designated intermediate in a disclosed JAK inhibitor prodrug synthetic pathway.
Scaffold Context Part of the furo[3,2-b]pyridine class, a privileged core for selective kinase inhibitor design.

Synthetic Specificity of 7-Methoxyfuro[3,2-b]pyridine


The exact substitution pattern of 7-Methoxyfuro[3,2-b]pyridine is non-interchangeable due to the profound impact of regiochemistry on biological activity and synthetic utility. Within the furo[3,2-b]pyridine class, functionalization at the 7-position is critical; for instance, a library of 3,5,7-trisubstituted furo[3,2-b]pyridines was required to identify sub-micromolar modulators of the Hedgehog pathway [1]. Generic substitution with an analog lacking the 7-methoxy group (e.g., the parent furo[3,2-b]pyridine) would prevent the specific C-7H bond activation necessary for advanced derivatization [2] and eliminate the structural motif that defines its role as a specific precursor in the synthesis of complex drug candidates like JAK inhibitor prodrugs [3].

Missing methoxy handle
The parent furo[3,2-b]pyridine lacks the 7-methoxy group required for direct C–H activation and regioselective arylation, blocking a key derivatization route.
Alternative substitution patterns
5-chloro or 3-iodo analogs are not specified in the same JAK prodrug patent; synthetic route transfer may not apply.
3,5-disubstituted scaffold bias
3,5-disubstituted furo[3,2-b]pyridines optimized for CLK inhibition may lack the Hedgehog pathway modulation profile observed with 3,5,7-trisubstituted analogs.

7-Methoxyfuro[3,2-b]pyridine: Quantitative Advantages


C-7 Functionalization Advantage Over Parent Scaffold

The 7-methoxy substituent facilitates targeted functionalization of the furo[3,2-b]pyridine core. While the parent scaffold furo[3,2-b]pyridine (CAS 272-62-8) lacks this handle, 7-Methoxyfuro[3,2-b]pyridine enables further derivatization at the C-7 position through established palladium-catalyzed direct arylation methods [1]. This provides a distinct synthetic route to more complex pharmacophores compared to unsubstituted analogs.

C-7 Arylation Route
Class-level
Enables Pd-catalyzed direct arylation at C-7; parent scaffold lacks this handle.
Supports regioselective synthesis of C-7 functionalized kinase inhibitor analogs.
Method established for 2-substituted furo[3,2-b]pyridines; conditions review recommended.
Organic Synthesis C-H Activation Medicinal Chemistry

Key Precursor for JAK Inhibitor Prodrugs

The commercial availability of 7-Methoxyfuro[3,2-b]pyridine is directly relevant to recent patent-protected pharmaceutical compositions. It is explicitly identified as a key precursor in the synthetic route for prodrugs of JAK enzyme inhibitors described in patent WO2024041586A1 [1]. This differentiates it from other furo[3,2-b]pyridine analogs (e.g., 5-chloro derivatives) that are not cited in the context of this specific, novel prodrug approach for treating inflammatory diseases.

JAK Prodrug Intermediate
Head-to-head
Specified as key precursor in JAK inhibitor prodrug patent; other furo[3,2-b]pyridine analogs not cited.
Patent-designated route context for JAK pathway inhibitor research.
Role defined within WO2024041586A1 synthetic scheme.
Medicinal Chemistry Prodrug Synthesis Immunology

Privileged Scaffold for Kinase Selectivity

The furo[3,2-b]pyridine core, of which 7-Methoxyfuro[3,2-b]pyridine is a member, has been established as a 'privileged scaffold' for developing highly selective kinase inhibitors, particularly against CLK1/2/4 and HIPK2 [1]. This differentiates the compound's underlying architecture from other common kinase inhibitor cores (e.g., quinazolines, pyrazolo[3,4-d]pyrimidines) which may have different selectivity and off-target profiles. While direct kinase inhibition data for the 7-methoxy derivative is limited, its role as a versatile synthetic intermediate allows for the exploration of this validated pharmacophore.

Scaffold Selectivity Profile
Class-level
Furo[3,2-b]pyridine core yields selective CLK1/2/4 and HIPK2 inhibitors; e.g., MU1210, MU135.
Supports kinase probe SAR studies within the furo[3,2-b]pyridine chemical space.
Direct inhibition data for 7-methoxy derivative not available; class-level inference.
Kinase Inhibition Drug Discovery Selectivity

Hedgehog Pathway Modulation Building Block

Research has demonstrated that accessing the full biological potential of the furo[3,2-b]pyridine core often requires substitution at the 7-position. A profiling study identified that 3,5,7-trisubstituted furo[3,2-b]pyridines revealed sub-micromolar modulators of the Hedgehog pathway, a key signaling cascade in development and cancer [1]. This contrasts with 3,5-disubstituted analogs, which were optimized for CLK inhibition but did not show this Hedgehog pathway modulation [1].

Hedgehog Pathway Potential
Class-level
3,5,7-trisubstituted analogs show sub-micromolar Hedgehog modulation; 3,5-disubstituted analogs do not.
Enables design of Hedgehog pathway modulators; 7-substitution critical.
Cell-based assay context; review individual analog data.
Hedgehog Pathway Medicinal Chemistry Cancer

7-Methoxyfuro[3,2-b]pyridine: Key Applications


Synthesis of C-7 Functionalized Kinase Inhibitors

Leverage 7-Methoxyfuro[3,2-b]pyridine as a starting material for the regioselective synthesis of complex furo[3,2-b]pyridine derivatives. Established Pd-catalyzed direct arylation methods allow for precise functionalization at the C-7 position [1], enabling access to the 3,5,7-trisubstituted chemical space that has shown promise in modulating the Hedgehog pathway [2].

JAK Inhibitor Prodrug Manufacture

Utilize this compound as a key, patented precursor in the synthesis of novel JAK enzyme inhibitor prodrugs [1]. Its specific role in the disclosed synthetic route makes it essential for research groups and pharmaceutical companies working on or validating this particular prodrug strategy for treating inflammatory and autoimmune diseases [1].

Privileged Kinase Scaffold SAR

Employ 7-Methoxyfuro[3,2-b]pyridine as a central building block to systematically explore the SAR of the furo[3,2-b]pyridine core for kinase inhibition. The core scaffold has been validated as a source of highly selective CLK and HIPK inhibitors [1], and the 7-methoxy derivative offers a versatile handle for creating diverse compound libraries to probe kinase selectivity profiles [2].

CLK/HIPK Kinase Chemical Probes

Build upon the established work with furo[3,2-b]pyridines to create new chemical probes for studying the functions of CLK and HIPK kinases. The scaffold's proven ability to generate highly selective inhibitors, such as MU1210, MU135, and MU1787 [1], makes it an ideal starting point for developing the next generation of research tools for these important but relatively underexplored kinases.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR diversification
C-7 methoxy handle for regioselective arylation
Arylation efficiency and regiochemistry review
JAK inhibitor prodrug synthesis for inflammatory pathway research
Patent-designated intermediate role
Route-specific intermediate reproducibility
CLK/HIPK kinase probe library synthesis
Furo[3,2-b]pyridine selectivity profile
Kinase selectivity panel and SAR interpretation
Hedgehog pathway modulator design
7-substitution required for pathway activity
Hedgehog pathway reporter assay validation

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32 linked technical documents
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